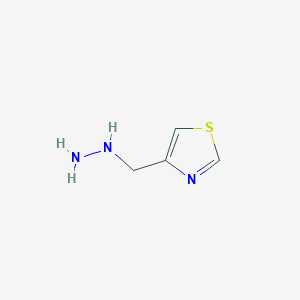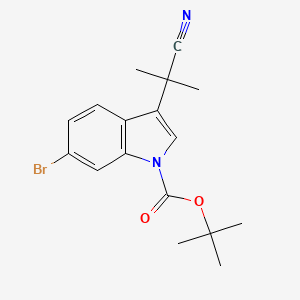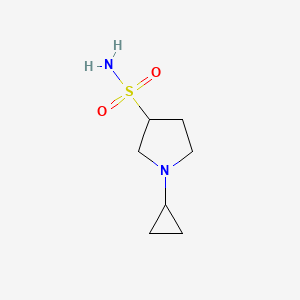![molecular formula C8H12Cl2N4 B13637535 2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13637535.png)
2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride is a compound that belongs to the class of organic compounds known as pyrazolopyridazines. These compounds are characterized by a pyrazole ring fused to a pyridazine ring. The compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolopyridazinones. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cycloaddition and condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs and have valuable properties as antimetabolites in purine biochemical activity.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal activity and other pharmaceutical applications.
Thieno[2,3-b]pyridines: These compounds have shown potential in various biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride is unique due to its specific structural features and the range of biological activities it exhibits
Eigenschaften
Molekularformel |
C8H12Cl2N4 |
|---|---|
Molekulargewicht |
235.11 g/mol |
IUPAC-Name |
2-pyrazolo[1,5-b]pyridazin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c9-4-3-7-6-11-12-8(7)2-1-5-10-12;;/h1-2,5-6H,3-4,9H2;2*1H |
InChI-Schlüssel |
UOVUWDBEPMTJSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2N=C1)CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)



![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)
![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)
![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)




![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)

